1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one
Overview
Description
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one is a thioxanthone derivative known for its significant biological activities
Preparation Methods
The synthesis of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one typically involves the reaction of thioxanthone derivatives with diethylaminoethylamine. The process includes:
Starting Materials: Thioxanthone derivatives and diethylaminoethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production: Industrial synthesis may involve large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioxanthone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides can introduce new substituents.
Scientific Research Applications
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one has been extensively studied for its applications in:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and initiate radical formation.
Biology: Investigated for its DNA intercalating properties, making it a potential candidate for anticancer research.
Medicine: Explored for its role as a radiosensitizer in cancer therapy, enhancing the effects of radiation on tumor cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the helical structure and inhibiting nucleic acid biosynthesis.
Enzyme Inhibition: It inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and replication.
Radiosensitization: Enhances the sensitivity of tumor cells to radiation by inhibiting DNA repair mechanisms, leading to increased cell death.
Comparison with Similar Compounds
1-(2-Diethylaminoethylamino)-7-methoxy-4-methyl-thioxanthen-9-one can be compared with other thioxanthone derivatives such as:
Lucanthone: Similar in structure and function, used as an antitumor agent and radiosensitizer.
Hycanthone: Another derivative with antiparasitic and anticancer properties, though less commonly used due to toxicity concerns.
Thioxanthone: The parent compound, widely used in photoinitiation and dye production.
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-7-methoxy-4-methylthioxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-5-23(6-2)12-11-22-17-9-7-14(3)21-19(17)20(24)16-13-15(25-4)8-10-18(16)26-21/h7-10,13,22H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHLLQBQFXYRIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317548 | |
Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80568-56-5 | |
Record name | NSC317919 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-{[2-(Diethylamino)ethyl]amino}-7-methoxy-4-methyl-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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